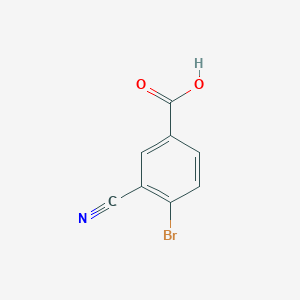
4-溴-3-氰基苯甲酸
描述
4-Bromo-3-cyanobenzoic acid is an organic compound with the molecular formula C8H4BrNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and a cyano group at the third position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
科学研究应用
4-Bromo-3-cyanobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Biochemical Pathways
This could potentially affect various biochemical pathways, including those involved in antioxidant and energy metabolism .
Result of Action
Based on the potential induction of oxidative stress suggested for 3-cyanobenzoic acid , it could be hypothesized that 4-Bromo-3-cyanobenzoic acid might lead to cellular damage or changes in cellular function.
Action Environment
The action, efficacy, and stability of 4-Bromo-3-cyanobenzoic acid could be influenced by various environmental factors. These might include pH, temperature, presence of other compounds, and specific conditions within the body .
生化分析
Biochemical Properties
4-Bromo-3-cyanobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the growth of maize seedlings by inducing oxidative stress, which affects antioxidant and energy metabolism . The compound interacts with enzymes such as peroxidase, catalase, and superoxide dismutase, stimulating their activities in roots . These interactions suggest that 4-Bromo-3-cyanobenzoic acid can modulate the activity of key enzymes involved in oxidative stress responses.
Cellular Effects
The effects of 4-Bromo-3-cyanobenzoic acid on various types of cells and cellular processes are profound. In maize seedlings, it has been shown to reduce root length and the fresh and dry weights of roots and leaves . This reduction is likely due to increased reactive oxygen species (ROS) generation, which leads to oxidative stress. Additionally, 4-Bromo-3-cyanobenzoic acid influences cell signaling pathways and gene expression by modulating the activities of antioxidant enzymes . These changes in cellular metabolism and function highlight the compound’s potential impact on plant growth and development.
Molecular Mechanism
At the molecular level, 4-Bromo-3-cyanobenzoic acid exerts its effects through various mechanisms. It induces oxidative stress by increasing ROS production, which in turn stimulates the activities of antioxidant enzymes such as peroxidase, catalase, and superoxide dismutase . The compound also affects energy metabolism by increasing ATP content in treated roots . These molecular interactions suggest that 4-Bromo-3-cyanobenzoic acid can modulate cellular redox states and energy production, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-cyanobenzoic acid change over time. Studies have shown that the compound’s impact on maize seedlings’ growth and metabolism becomes evident within 96 hours of exposure . The stability and degradation of 4-Bromo-3-cyanobenzoic acid in laboratory conditions are crucial factors that influence its long-term effects on cellular function. Continuous exposure to the compound can lead to sustained oxidative stress and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-cyanobenzoic acid vary with different dosages in animal models. In maize seedlings, different concentrations of the compound (ranging from 125 to 2500 µM) have been tested . Higher doses of 4-Bromo-3-cyanobenzoic acid result in more pronounced inhibitory effects on root growth and biomass accumulation. Additionally, high doses can lead to toxic effects, such as increased ROS production and oxidative damage . These findings highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
4-Bromo-3-cyanobenzoic acid is involved in various metabolic pathways. It interacts with enzymes such as peroxidase, catalase, and superoxide dismutase, which are crucial for maintaining cellular redox balance . The compound’s impact on metabolic flux and metabolite levels is evident from its ability to modulate ATP content and energy metabolism in treated roots . These interactions suggest that 4-Bromo-3-cyanobenzoic acid can influence key metabolic pathways involved in oxidative stress responses and energy production.
Transport and Distribution
The transport and distribution of 4-Bromo-3-cyanobenzoic acid within cells and tissues are essential for understanding its biological effects. The compound is likely transported through specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 4-Bromo-3-cyanobenzoic acid may accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can affect its overall impact on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 4-Bromo-3-cyanobenzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within subcellular structures can influence its interactions with biomolecules and its overall impact on cellular processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyanobenzoic acid typically involves the bromination of 3-cyanobenzoic acid. One common method includes the reaction of 3-cyanobenzoic acid with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of 4-Bromo-3-cyanobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions: 4-Bromo-3-cyanobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 4-amino-3-cyanobenzoic acid.
Oxidation: Formation of 4-bromo-3-carboxybenzoic acid.
相似化合物的比较
- 3-Bromo-4-cyanobenzoic acid
- 4-Bromo-3-chlorobenzoic acid
- 4-Cyanobenzoic acid
Comparison: 4-Bromo-3-cyanobenzoic acid is unique due to the presence of both a bromine atom and a cyano group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For example, 3-Bromo-4-cyanobenzoic acid has the same substituents but in different positions, leading to different chemical behavior and reactivity .
属性
IUPAC Name |
4-bromo-3-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFXHLPIISLHKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609391 | |
| Record name | 4-Bromo-3-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887757-25-7 | |
| Record name | 4-Bromo-3-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


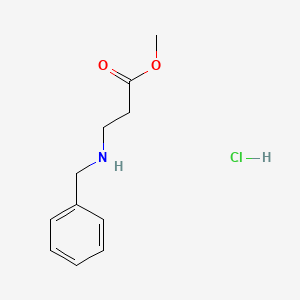
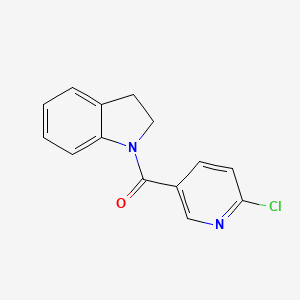

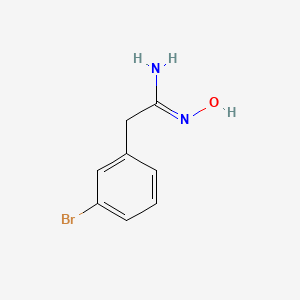

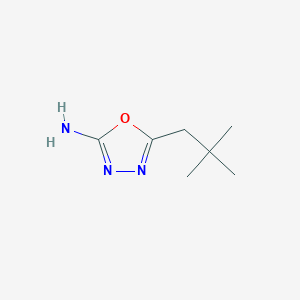
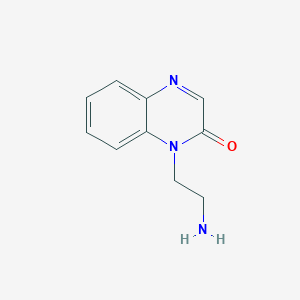

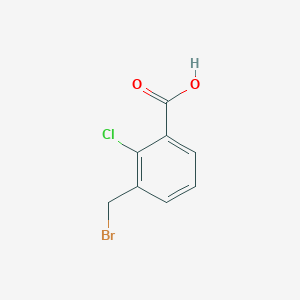
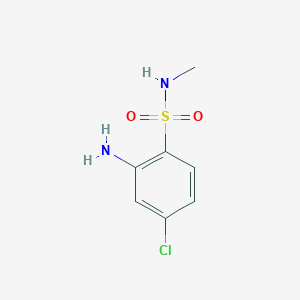
![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)
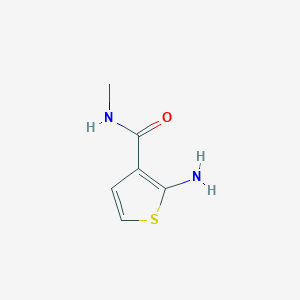

![9-[4-(tert-Butyl)phenyl]-9H-carbazole](/img/structure/B1286998.png)
